molecular formula C18H17N3O3 B11330155 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

Cat. No.: B11330155
M. Wt: 323.3 g/mol
InChI Key: CPNFIKIJUKUIBV-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is a synthetic organic compound characterized by the presence of an oxadiazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxy-3-methylphenylhydrazine with a suitable carboxylic acid derivative under cyclization conditions.

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-amino-3-methylphenyl derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The oxadiazole ring is known to interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-nitrobenzyl)aniline
  • 4-methoxy-3-methylbenzaldehyde
  • 4-methoxy-3-methylphenylboronic acid

Uniqueness

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is unique due to the presence of both an oxadiazole ring and a benzamide moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C18H17N3O3/c1-11-6-4-5-7-14(11)18(22)19-17-16(20-24-21-17)13-8-9-15(23-3)12(2)10-13/h4-10H,1-3H3,(H,19,21,22)

InChI Key

CPNFIKIJUKUIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C

Origin of Product

United States

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